2-isopropyl-1H-imidazole-4-carbohydrazide
Description
2-Isopropyl-1H-imidazole-4-carbohydrazide is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with an isopropyl group at the 2-position and a carbohydrazide moiety (-CONHNH₂) at the 4-position. This structural framework is significant in medicinal and synthetic chemistry due to the imidazole ring’s electron-rich nature, which facilitates hydrogen bonding and π-π interactions, often critical for biological activity .
Properties
IUPAC Name |
2-propan-2-yl-1H-imidazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)6-9-3-5(10-6)7(12)11-8/h3-4H,8H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODAOGSOQRLBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388305 | |
| Record name | AG-H-10391 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775350-08-8 | |
| Record name | AG-H-10391 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-isopropyl-1H-imidazole-4-carbohydrazide typically involves the reaction of isopropylamine with imidazole-4-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
2-isopropyl-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Scientific Research Applications
2-isopropyl-1H-imidazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The unique structure of this compound makes it a candidate for use in the synthesis of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-isopropyl-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
Carbohydrazide vs. Carboxamide :
- The carbohydrazide group in the target compound offers greater nucleophilicity compared to carboxamide derivatives (e.g., 5cl, 5cm in ), enabling diverse derivatization pathways (e.g., hydrazone formation) .
- Carboxamides (e.g., 5cl) are typically more stable under physiological conditions, suggesting better pharmacokinetic profiles for drug candidates .
Aromatic substituents (e.g., phenyl in ) enhance π-stacking interactions, which may improve binding affinity in biological targets .
Heterocyclic Hybrid Systems :
- The oxadiazole-thioether hybrid in ’s compound demonstrates enhanced thermal stability and crystallinity compared to simpler imidazole derivatives, as confirmed by single-crystal X-ray diffraction .
Key Observations :
Multi-Step vs. One-Pot Synthesis :
- Compounds like 5cl require multi-step functionalization (e.g., pyrrolidine coupling via Procedures C–E in ), increasing synthetic complexity and reducing scalability .
- The target compound’s synthesis likely parallels ’s approach, where condensation reactions (e.g., with hydrazine) are more straightforward .
Role of Crystallography :
Functional Group Contributions to Bioactivity
- Imidazole Core :
- Carbohydrazide vs. Thioether-Oxadiazole :
- The carbohydrazide group’s -NHNH₂ moiety may confer antioxidant or antimicrobial properties, whereas ’s thioether-oxadiazole system is associated with kinase inhibition and anti-inflammatory activity .
Biological Activity
2-Isopropyl-1H-imidazole-4-carbohydrazide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, applications in drug design, and comparative studies with similar compounds.
The biological activity of 2-isopropyl-1H-imidazole-4-carbohydrazide primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in other non-covalent interactions, which can lead to the inhibition or modulation of target activities.
Key Interactions
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial in the development of anticancer agents.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Applications
2-Isopropyl-1H-imidazole-4-carbohydrazide has several promising applications in various fields of research:
- Medicinal Chemistry : This compound is being evaluated as a pharmacophore in drug design, particularly for anticancer therapies .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although detailed investigations are still required.
- Materials Science : Its unique structural features make it a candidate for synthesizing novel materials with specific electronic and optical properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-isopropyl-1H-imidazole-4-carbohydrazide, it is beneficial to compare it with other imidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazole-4-carboxylic acid | Precursor compound | Limited biological activity |
| 1H-Imidazole-4-carbohydrazide | Similar reactivity | Varies significantly in activity |
| 2-Methyl-1H-imidazole-4-carbohydrazide | Methyl substitution | Different steric/electronic effects |
These comparisons highlight how variations in substituents can lead to significant differences in biological behavior and potency.
Case Studies and Research Findings
Recent research has demonstrated the potential of imidazole derivatives as anticancer agents. For example, a study reported that certain imidazole derivatives exhibited IC50 values ranging from 80–200 nM against various cancer cell lines such as HCT-15 and HeLa . Although specific data on 2-isopropyl-1H-imidazole-4-carbohydrazide is limited, its structural similarities suggest it could possess comparable activity.
Notable Findings
- Potency Against Cancer Cells : Compounds similar to 2-isopropyl-1H-imidazole-4-carbohydrazide have shown significant inhibition of tubulin polymerization, an essential process for cancer cell division .
- Structure-Activity Relationship (SAR) : The presence of aliphatic groups on the imidazole nitrogen significantly influences biological activity, indicating that structural modifications can enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
